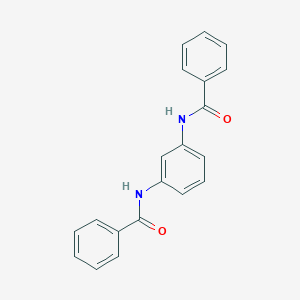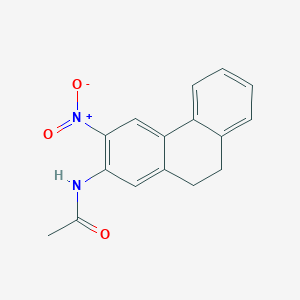
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, commonly known as NPD, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. NPD belongs to the class of nitrophenanthrene derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of NPD involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. NPD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. NPD has also been found to inhibit angiogenesis by reducing the expression of VEGF and MMP-2.
Effets Biochimiques Et Physiologiques
NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. NPD has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, while reducing the levels of reactive oxygen species. In addition, NPD has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
NPD has several advantages for lab experiments, including its ease of synthesis and purity. However, NPD has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, the toxicity of NPD needs to be carefully evaluated before its use in in vivo studies.
Orientations Futures
There are several potential future directions for the study of NPD. One direction is to investigate the potential therapeutic applications of NPD in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of NPD to improve its solubility and stability. Furthermore, the toxicity of NPD needs to be further evaluated to determine its safety profile for clinical use.
Conclusion:
In conclusion, N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide, or NPD, is a synthetic compound that has been studied extensively for its potential therapeutic applications. NPD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. However, the limitations of NPD need to be carefully evaluated before its use in in vivo studies. Further research is needed to explore the potential therapeutic applications of NPD in various diseases and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of NPD involves the condensation of 3-nitroacetophenone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield NPD. The purity of NPD can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
NPD has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. NPD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, NPD has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
18264-87-4 |
|---|---|
Nom du produit |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-8-12-7-6-11-4-2-3-5-13(11)14(12)9-16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Clé InChI |
KQJWZWAUUCXMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
Synonymes |
N-(9,10-Dihydro-3-nitrophenanthren-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



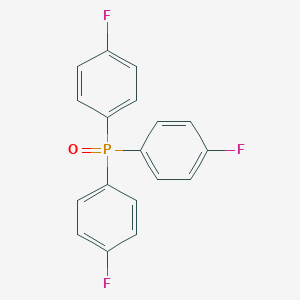
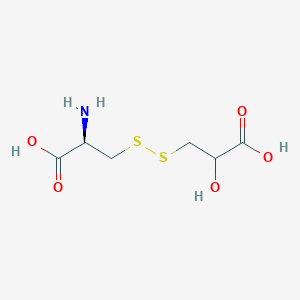
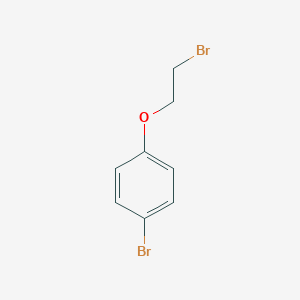
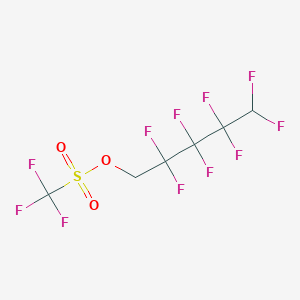
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
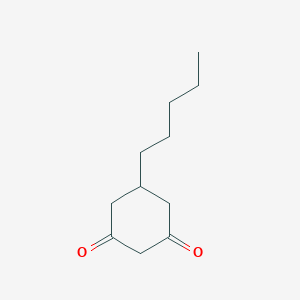
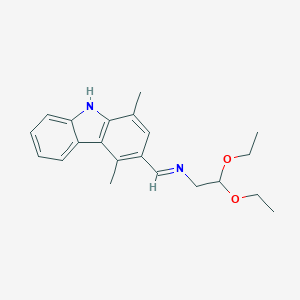
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
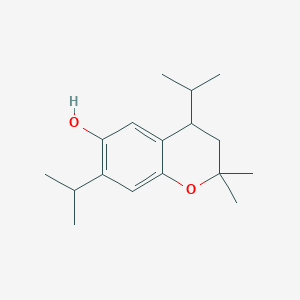
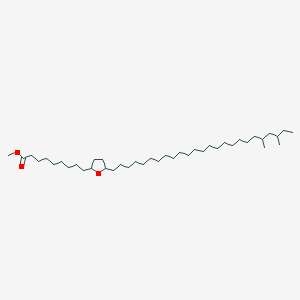
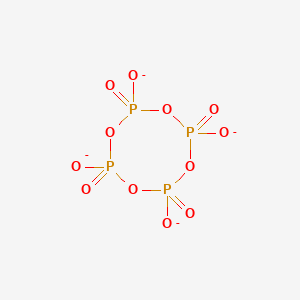
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
